molecular formula C8H4BrClF2O B2676076 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone CAS No. 2416368-69-7

1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone

Cat. No.: B2676076
CAS No.: 2416368-69-7
M. Wt: 269.47
InChI Key: OLCLWHHREVOKBI-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone is a halogenated acetophenone derivative featuring a bromo (Br) substituent at position 6, a chloro (Cl) group at position 4, and two fluorine (F) atoms at positions 2 and 3 on the phenyl ring. The compound’s molecular formula is C₈H₄BrClF₂O, with a calculated molecular weight of 283.48 g/mol.

Properties

IUPAC Name

1-(6-bromo-4-chloro-2,3-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF2O/c1-3(13)6-4(9)2-5(10)7(11)8(6)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCLWHHREVOKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone typically involves halogenation reactions. One common method includes the bromination of 4-chloro-2,3-difluoroacetophenone using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

  • Substituted derivatives with different functional groups.
  • Alcohols from reduction reactions.
  • Carboxylic acids from oxidation reactions.

Scientific Research Applications

1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and fluorine atoms can participate in halogen bonding, while the ethanone group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone are best understood through comparison with analogous halogenated acetophenones. Below is a detailed analysis:

Substituent Patterns and Electronic Effects

  • Target Compound :

    • Substituents: 6-Br, 4-Cl, 2,3-diF.
    • Electronic Effects: The electron-withdrawing halogens (Br, Cl, F) create a highly electron-deficient aromatic ring, enhancing electrophilic substitution resistance and stability.
    • Steric Effects: Fluorine’s small size minimizes steric hindrance, while bromine and chlorine introduce moderate bulk.
  • 1-(4-Bromo-2,3-difluorophenyl)ethanone (CAS 1007346-28-2): Substituents: 4-Br, 2,3-diF. Key Difference: Absence of the 4-Cl group reduces molecular weight (245.03 g/mol) and alters electronic distribution. The 4-Br position may influence regioselectivity in subsequent reactions compared to the target compound .
  • 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone (CAS 41877-19-4): Substituents: 2-Br, 3-Cl, 4-OH. Key Difference: The hydroxyl (OH) group at position 4 introduces hydrogen-bonding capability, increasing solubility in polar solvents. This contrasts with the target compound’s lipophilic profile .

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound 283.48 Not reported Likely low in water, high in organic solvents
1-(4-Bromo-2,3-difluorophenyl)ethanone 245.03 Not reported Similar lipophilicity
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone 249.49 128–130 Moderate in polar solvents due to -OH

Stability and Reactivity

  • The target compound’s multiple halogens likely increase thermal stability and resistance to oxidation. However, the electron-deficient ring may favor nucleophilic aromatic substitution at positions meta to the electron-withdrawing groups.
  • In contrast, compounds like 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 130471-75-9) with hydroxyl groups are more reactive in condensation reactions (e.g., Schiff base formation) .

Biological Activity

1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone, with the CAS number 2416368-69-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C8_8H4_4BrClF2_2O
  • Molar Mass : 269.47 g/mol
  • Structural Formula :
C8H4BrClF2O\text{C}_8\text{H}_4\text{BrClF}_2\text{O}

This compound features a complex structure that includes halogen substituents which significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, primarily focusing on its anticancer properties and effects on cellular mechanisms.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (breast cancer)15.63Induces apoptosis via caspase activation
U-937 (leukemia)12.00Cell cycle arrest at G1 phase
A549 (lung cancer)10.50Inhibition of proliferation and induction of apoptosis

These results suggest that this compound may function as a potential chemotherapeutic agent, particularly against breast and lung cancers.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Apoptosis Induction : Flow cytometry assays have demonstrated that the compound triggers apoptosis in cancer cells by increasing the activity of caspase enzymes, which are crucial for programmed cell death.
  • Cell Cycle Arrest : Studies indicate that this compound can cause G1 phase arrest in cell cycles, preventing cells from progressing to DNA synthesis and division.
  • Reactive Oxygen Species (ROS) Generation : The presence of halogen atoms in the structure is believed to enhance the generation of ROS, which can lead to oxidative stress and subsequent cell death in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • A study involving MCF-7 cells showed that treatment with this compound resulted in a significant increase in p53 protein levels, a tumor suppressor associated with apoptosis.
  • In U-937 cells, the compound was found to inhibit cell proliferation effectively while inducing morphological changes typical of apoptotic cells.

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